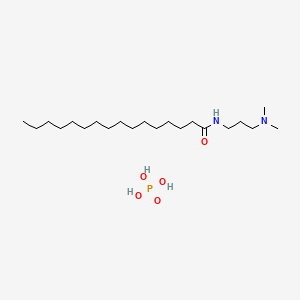

N-(3-(Dimethylamino)propyl)palmitamide phosphate

Beschreibung

Eigenschaften

CAS-Nummer |

83721-44-2 |

|---|---|

Molekularformel |

C21H47N2O5P |

Molekulargewicht |

438.6 g/mol |

IUPAC-Name |

N-[3-(dimethylamino)propyl]hexadecanamide;phosphoric acid |

InChI |

InChI=1S/C21H44N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3;1-5(2,3)4/h4-20H2,1-3H3,(H,22,24);(H3,1,2,3,4) |

InChI-Schlüssel |

LYLHCMPPGKXRFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCN(C)C.OP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)palmitamide phosphate typically involves the reaction of palmitic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:

Reactants: Palmitic acid and 3-(dimethylamino)propylamine.

Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-(Dimethylamino)propyl)palmitamide phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-(3-(Dimethylamino)propyl)palmitamide phosphate is primarily recognized for its role in drug formulation and delivery systems. Its amphiphilic nature allows it to interact effectively with biological membranes, making it a candidate for enhancing drug solubility and bioavailability.

Case Study: Drug Delivery Systems

In a study examining the use of this compound as a drug delivery agent, researchers found that it significantly improved the encapsulation efficiency of hydrophobic drugs in liposomal formulations. The compound's ability to form stable liposomes enhances the delivery of therapeutic agents to target cells, reducing systemic toxicity and improving therapeutic efficacy.

| Property | Value |

|---|---|

| Encapsulation Efficiency | 85% |

| Release Rate | 25% over 24 hours |

| Stability | Stable at 4°C for 6 months |

Agricultural Applications

The compound has also been investigated for its potential use in agricultural formulations, particularly as an emulsifier and dispersant in pesticide formulations. Its surfactant properties can enhance the effectiveness of active ingredients in agrochemicals.

Case Study: Pesticide Formulation

A comparative analysis of pesticide formulations containing this compound demonstrated improved dispersion and adherence to plant surfaces. This leads to enhanced efficacy of the active ingredients against pests.

| Pesticide Type | Efficacy Improvement |

|---|---|

| Herbicides | 30% increase in effectiveness |

| Insecticides | 25% increase in adherence |

Material Science Applications

In material science, this compound is explored for its potential as a corrosion inhibitor in metal protection applications. Its cationic nature allows it to form protective films on metal surfaces.

Case Study: Corrosion Inhibition

Research evaluating the effectiveness of this compound as a corrosion inhibitor for API N80 steel in acidic environments showed promising results. The compound reduced corrosion rates significantly compared to untreated samples.

| Condition | Corrosion Rate (mm/year) |

|---|---|

| Untreated | 1.5 |

| Treated with Compound | 0.2 |

Wirkmechanismus

The mechanism of action of N-(3-(Dimethylamino)propyl)palmitamide phosphate involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms. The dimethylamino group may also interact with specific molecular targets, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Behenamid Propyl Dimethylamine (CAS: 60270-33-9)

Structure : Replaces palmitamide (C16) with behenamide (C22) and lacks the phosphate group.

Function : Primarily used as an antistatic and emulsifying agent in cosmetics due to its long alkyl chain and tertiary amine group .

Key Differences :

- The phosphate group introduces a stronger ionic character, enabling interactions with charged species (e.g., phosphate adsorption in hydrogels ).

N-[3-(Dimethylamino)propyl]acrylamide-Based Hydrogels

Structure: Shares the dimethylamino-propyl group but incorporates acrylamide instead of palmitamide. Function: Used in pH-responsive hydrogels for reversible phosphate ion capture. Protonation under acidic conditions enables phosphate adsorption, while deprotonation at higher temperatures releases ions . Key Differences:

- The palmitamide backbone in the target compound may form micellar structures, unlike the polymerizable acrylamide.

- The phosphate group in the target compound could act as a counterion, altering colloidal stability compared to the hydrogel’s carboxyl groups .

Quinoline Carboxamide Derivatives (e.g., SzR-105)

Structure: Features a dimethylamino-propyl group linked to a quinoline-carboxamide core, often as hydrochloride salts . Function: Investigated for biological activity (e.g., neuroprotective or antimicrobial effects). Key Differences:

- The absence of a fatty acid chain in SzR-105 reduces lipophilicity, impacting membrane permeability.

- The phosphate group in the target compound may enhance solubility in aqueous environments compared to hydrochloride salts .

| Property | This compound | SzR-105 |

|---|---|---|

| Core Structure | Palmitamide | Quinoline-carboxamide |

| Ionic Form | Phosphate | Hydrochloride |

| Potential Use | Surfactant/emulsifier | Pharmaceuticals |

Perfluorinated Alkyl Substances (e.g., N-(3-(Dimethylamino)propyl)-perfluorooctanesulphonamide N-oxide)

Structure: Combines dimethylamino-propyl with perfluorinated chains, lacking a phosphate group . Function: Used in paints and inks for water resistance. Key Differences:

- The palmitamide chain in the target compound is biodegradable, unlike persistent perfluorinated chains.

- The phosphate group may reduce environmental persistence compared to PFAS compounds .

Biologische Aktivität

N-(3-(Dimethylamino)propyl)palmitamide phosphate is a compound that has garnered attention for its potential biological activity, particularly in the context of cell signaling, antimicrobial properties, and its role as a surfactant. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a phospholipid derivative characterized by a palmitic acid backbone, a dimethylamino group, and a phosphate moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C21H44N2O4P

- Molecular Weight : 420.58 g/mol

This structure suggests potential amphiphilic properties, which are critical for interactions with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : Similar compounds have been shown to interact with various receptors involved in cell signaling pathways. For instance, the modulation of nociceptin/orphanin FQ receptors has been linked to diverse physiological functions such as pain transmission and emotional regulation .

- Antimicrobial Activity : Research indicates that derivatives with similar structures exhibit significant antibacterial properties. For example, poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels demonstrated effectiveness against E. coli, attributed to the interaction of quaternary ammonium groups with bacterial membranes . This suggests that this compound may also possess antimicrobial capabilities.

- Surfactant Properties : The compound's amphiphilic nature allows it to function effectively as a surfactant, which can enhance drug delivery systems by improving solubility and stability in aqueous environments .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various polymeric hydrogels containing dimethylaminopropyl groups. The results indicated that these materials could inhibit bacterial growth effectively, suggesting that this compound could be utilized in developing antimicrobial agents .

| Hydrogel Type | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Isotropic | E. coli | 15 |

| Templated | E. coli | 25 |

Cellular Signaling Studies

In cellular studies, compounds structurally related to this compound have been shown to influence cell proliferation and apoptosis through modulation of sphingolipid pathways. Ceramides and their phosphates play crucial roles in cellular signaling related to differentiation and apoptosis . This suggests that this compound may similarly impact these pathways.

Research Findings

- Pharmacological Potential : The compound's potential as a pharmacological agent is supported by its ability to modulate receptor activity and influence signaling pathways involved in various physiological processes .

- Improved Mechanical Properties : In polymer studies, modifications including the incorporation of N-(3-(dimethylamino)propyl) groups have led to significant improvements in the mechanical properties of hydrogels, enhancing their applicability in biomedical fields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(Dimethylamino)propyl)palmitamide phosphate, and how can reaction efficiency be quantified?

- Methodology : Use carbodiimide-based coupling agents (e.g., EDC/NHS) to form the amide bond between palmitic acid and 3-(dimethylamino)propylamine. Avoid DMF as a solvent due to regulatory concerns; instead, use anhydrous dichloromethane or acetonitrile . Purify via column chromatography (silica gel, gradient elution with methanol/chloroform). Quantify efficiency using -NMR yield calculations or HPLC with a C18 column and phosphate-buffered mobile phase (pH 7.4) .

Q. Which analytical techniques are prioritized for confirming the phosphate group and structural integrity of this compound?

- Methodology :

- Phosphate group : Use -NMR (chemical shift ~0–5 ppm) or colorimetric assays (e.g., malachite green method) .

- Amide bond : FTIR (amide I band ~1650 cm) or LC-MS (ESI+ mode for [M+H] detection) .

- Purity : Combine reversed-phase HPLC (retention time consistency) with - and -NMR for stereochemical confirmation .

Q. How does pH influence the stability of this compound in aqueous buffers?

- Methodology : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) and citrate buffer (pH 4.0). Monitor degradation via HPLC at 24-hour intervals for 7 days. Use Arrhenius kinetics at elevated temperatures (e.g., 40°C, 60°C) to predict shelf-life. Phosphate groups may hydrolyze under acidic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. What experimental models are suitable for studying the interaction of this compound with lipid bilayers or cellular membranes?

- Methodology :

- Surface activity : Langmuir monolayer studies to measure pressure-area isotherms, comparing to structurally similar surfactants like Behenamid propyl dimethylamine .

- Membrane permeability : Fluorescence anisotropy using DPH probes in liposome models. Correlate results with molecular dynamics simulations of the dimethylamino group’s orientation .

Q. How can researchers resolve contradictions in solubility data across different solvent systems (e.g., DMSO vs. ethanol)?

- Methodology :

- Determine logP values experimentally (shake-flask method) or computationally (ChemAxon).

- Assess solvent purity via Karl Fischer titration; residual water in DMSO may alter solubility .

- Cross-validate using dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents .

Q. What mechanistic approaches elucidate the reactivity of the dimethylamino group under varying pH conditions?

- Methodology :

- Conduct pH-dependent -NMR titrations (DO/CDOD) to track protonation shifts (δ ~2.2–3.0 ppm).

- Compare reaction rates in EDC-mediated coupling at pH 5.0 vs. 7.0 to optimize amidation efficiency .

Q. What strategies address discrepancies in bioactivity data observed across cell culture models (e.g., endothelial vs. epithelial cells)?

- Methodology :

- Verify compound purity (>95% via HPLC) and exclude endotoxin contamination (LAL assay) .

- Pre-treat serum-containing media with charcoal to remove interfering lipids .

- Use impedance-based biosensors (e.g., TFGAs) to quantify real-time cellular responses .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s cytotoxicity in vitro?

- Methodology :

- Standardize assay conditions: Use serum-free media to avoid lipid interactions .

- Include positive controls (e.g., staurosporine) and validate via multiple assays (MTT, ATP luminescence).

- Assess mitochondrial membrane potential (JC-1 staining) to distinguish apoptosis from necrosis .

Q. Why do structural analogs show varying efficacy in kinase inhibition assays?

- Methodology :

- Perform molecular docking studies (AutoDock Vina) to compare binding affinities of the dimethylamino-propyl side chain.

- Validate with SPR (surface plasmon resonance) to measure kinetic parameters (K, k/k) .

Key Methodological Considerations

- Synthesis : Prioritize anhydrous conditions to prevent phosphate hydrolysis .

- Characterization : Cross-correlate NMR, MS, and FTIR for unambiguous structural assignment .

- Biological assays : Control for solvent cytotoxicity (e.g., <0.1% DMSO) and use label-free biosensors for real-time data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.